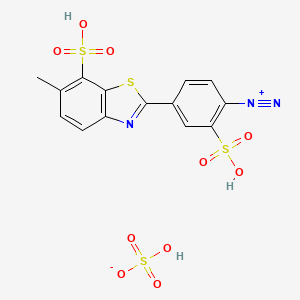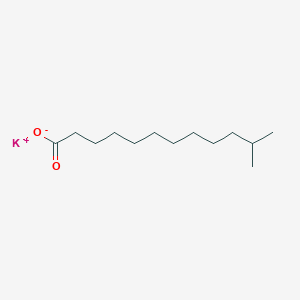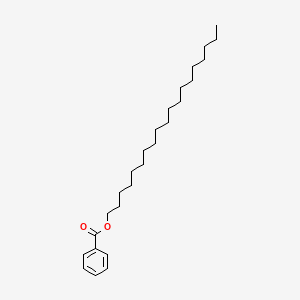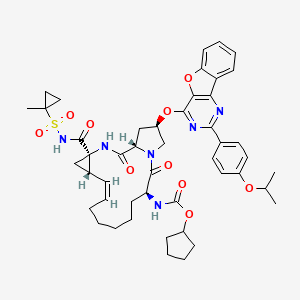
Furaprevir
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Furaprevir is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, a crucial enzyme for viral replication. It was discovered and developed by TaiGen Biotechnology through rational drug design and extensive screening of over 1,500 compounds . This compound has shown efficacy against all six genotypes of HCV and has completed Phase I/II clinical trials in Taiwan .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Furaprevir involves multiple steps, including the formation of amide bonds and ring-closing metathesis (RCM) reactions to form the active pharmaceutical ingredient (API) . The process requires precise control of reaction conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to scale up the production while maintaining the quality and efficacy of the compound. This includes the use of advanced techniques and equipment to handle large-scale reactions and purification processes .
化学反应分析
Types of Reactions: Furaprevir undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its activity.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized this compound derivatives, while substitution reactions can produce various substituted this compound compounds.
科学研究应用
Furaprevir has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study protease inhibition and enzyme kinetics.
Biology: Investigated for its effects on viral replication and protein interactions.
作用机制
Furaprevir exerts its antiviral effects by inhibiting the NS3/4A protease, an enzyme critical for the replication of HCV . The NS3/4A protease cleaves the polyprotein precursor into functional viral proteins, a process essential for viral maturation and replication . By inhibiting this enzyme, this compound effectively halts the replication of the virus, leading to a reduction in viral load.
相似化合物的比较
Grazoprevir: Another NS3/4A protease inhibitor used in the treatment of HCV.
Simeprevir: A similar compound with a different chemical structure but the same target enzyme.
Paritaprevir: Another protease inhibitor with a similar mechanism of action.
Uniqueness of Furaprevir: this compound stands out due to its high efficacy against all six genotypes of HCV and its minimal side effects . Additionally, its once-a-day oral dosing regimen makes it a convenient option for patients . The combination of this compound with other antiviral agents, such as Yimitasvir, has shown even higher efficacy, making it a promising candidate for combination therapies .
属性
CAS 编号 |
1435923-88-8 |
|---|---|
分子式 |
C47H56N6O10S |
分子量 |
897.0 g/mol |
IUPAC 名称 |
cyclopentyl N-[(1S,4R,6S,7Z,14S,18R)-4-[(1-methylcyclopropyl)sulfonylcarbamoyl]-2,15-dioxo-18-[[2-(4-propan-2-yloxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-yl]oxy]-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate |
InChI |
InChI=1S/C47H56N6O10S/c1-28(2)60-32-21-19-29(20-22-32)40-49-38-34-16-11-12-18-37(34)63-39(38)42(50-40)61-33-25-36-41(54)51-47(44(56)52-64(58,59)46(3)23-24-46)26-30(47)13-7-5-4-6-8-17-35(43(55)53(36)27-33)48-45(57)62-31-14-9-10-15-31/h7,11-13,16,18-22,28,30-31,33,35-36H,4-6,8-10,14-15,17,23-27H2,1-3H3,(H,48,57)(H,51,54)(H,52,56)/b13-7-/t30-,33-,35+,36+,47-/m1/s1 |
InChI 键 |
GZRNOYTVBWWFLJ-NTPALUMKSA-N |
手性 SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=C(C(=N2)O[C@@H]4C[C@H]5C(=O)N[C@@]6(C[C@H]6/C=C\CCCCC[C@@H](C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)NS(=O)(=O)C8(CC8)C)OC9=CC=CC=C93 |
规范 SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=C(C(=N2)OC4CC5C(=O)NC6(CC6C=CCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)NS(=O)(=O)C8(CC8)C)OC9=CC=CC=C93 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


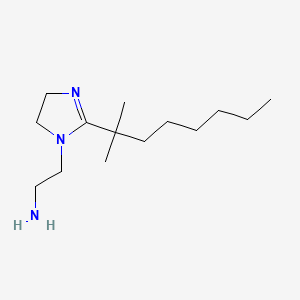
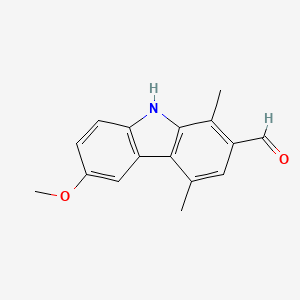
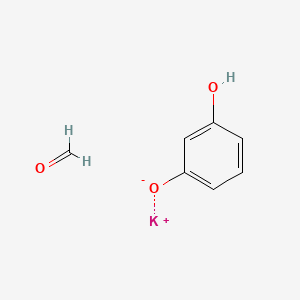
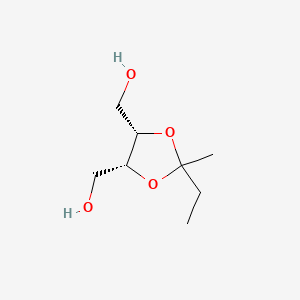
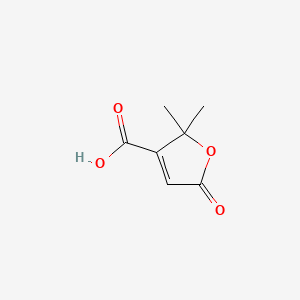
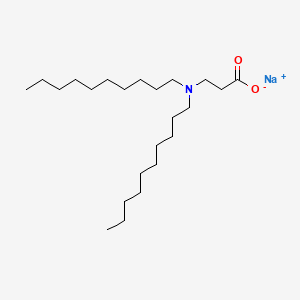
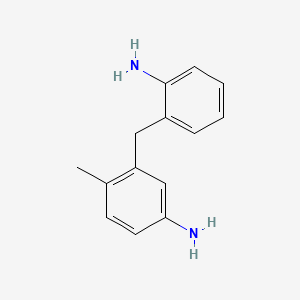
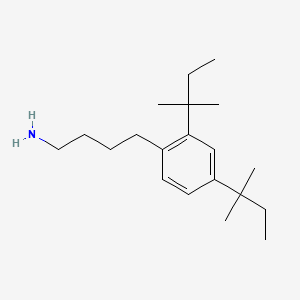
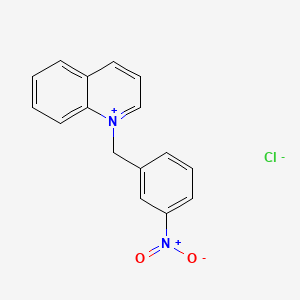
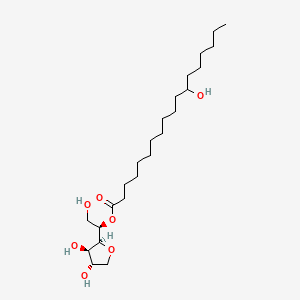
![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one](/img/structure/B12668012.png)
